molecular formula C22H25NO5 B13844964 5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F

5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate; Amitriptyline EP Impurity F

Cat. No.: B13844964
M. Wt: 383.4 g/mol
InChI Key: QFIDJPMHGAQWEF-UHFFFAOYSA-N
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Description

10-Hydroxy Amitriptyline Oxalate is a metabolite of Amitriptyline, a tricyclic antidepressant. This compound is known for its role in the pharmacokinetics of Amitriptyline, contributing to its therapeutic effects and side effects. It is often studied in the context of drug metabolism and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy Amitriptyline Oxalate typically involves the hydroxylation of Amitriptyline. This process can be carried out using various oxidizing agents under controlled conditions. For instance, the hydroxylation can be achieved using a combination of acetonitrile and a phosphate buffer as the mobile phase in a chromatographic setup .

Industrial Production Methods

Industrial production of 10-Hydroxy Amitriptyline Oxalate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality of the final product, which is essential for its use in pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy Amitriptyline Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxylated and demethylated derivatives of Amitriptyline, which are studied for their pharmacological properties .

Mechanism of Action

The mechanism of action of 10-Hydroxy Amitriptyline Oxalate involves its interaction with neurotransmitter transporters. It inhibits the reuptake of norepinephrine and serotonin, increasing their concentration at synaptic clefts. This action is similar to that of Amitriptyline, contributing to its antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Hydroxy Amitriptyline Oxalate is unique due to its specific hydroxylation pattern, which influences its pharmacokinetics and pharmacodynamics. This compound provides valuable insights into the metabolism of tricyclic antidepressants and their therapeutic effects .

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol;oxalic acid

InChI

InChI=1S/C20H23NO.C2H2O4/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19;3-1(4)2(5)6/h3-6,8-12,20,22H,7,13-14H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

QFIDJPMHGAQWEF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O

Origin of Product

United States

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